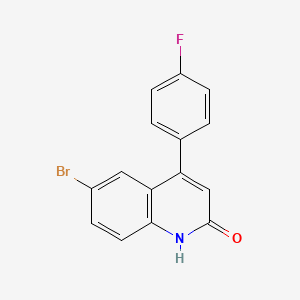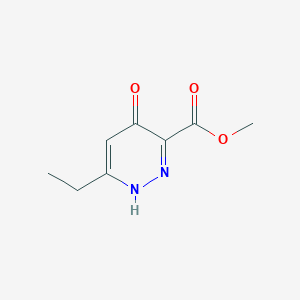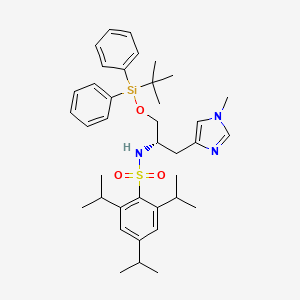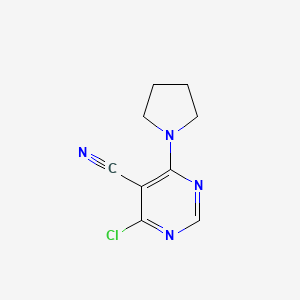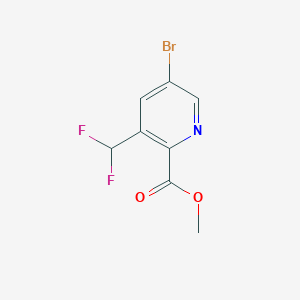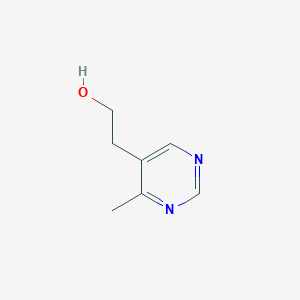
2-(4-Methylpyrimidin-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpyrimidin-5-yl)ethanol is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at position 4 and an ethanol group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyrimidin-5-yl)ethanol typically involves the reaction of 4-methylpyrimidine with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the pyrimidine ring attacks the ethylene oxide, leading to the formation of the ethanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts, such as alkali metal hydroxides, can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyrimidin-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: 2-(4-Methylpyrimidin-5-yl)acetaldehyde or 2-(4-Methylpyrimidin-5-yl)acetic acid.
Reduction: 2-(4-Methylpyrimidin-5-yl)ethylamine.
Substitution: 2-(4-Methylpyrimidin-5-yl)ethyl chloride or 2-(4-Methylpyrimidin-5-yl)ethyl bromide.
Scientific Research Applications
2-(4-Methylpyrimidin-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methylpyrimidin-5-yl)ethanol involves its interaction with specific molecular targets in biological systems. The ethanol group allows for hydrogen bonding with target proteins, potentially affecting their function. The pyrimidine ring can interact with nucleic acids, influencing processes such as DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpyrimidin-5-yl)ethylamine: Similar structure but with an amine group instead of an ethanol group.
2-(4-Methylpyrimidin-5-yl)acetic acid: Contains a carboxylic acid group instead of an ethanol group.
2-(4-Methylpyrimidin-5-yl)ethyl chloride: Contains a chloride group instead of an ethanol group.
Uniqueness
2-(4-Methylpyrimidin-5-yl)ethanol is unique due to its specific combination of a pyrimidine ring and an ethanol group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential interactions with a wide range of biological targets.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(4-methylpyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C7H10N2O/c1-6-7(2-3-10)4-8-5-9-6/h4-5,10H,2-3H2,1H3 |
InChI Key |
MASJHMMIRVHTDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=NC=C1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


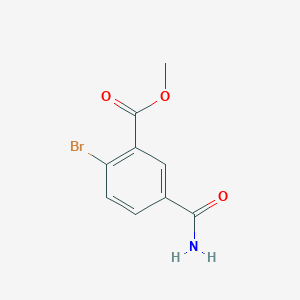
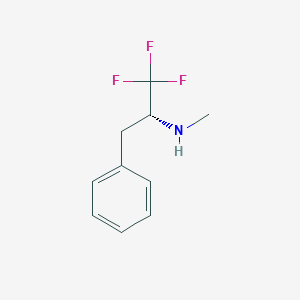
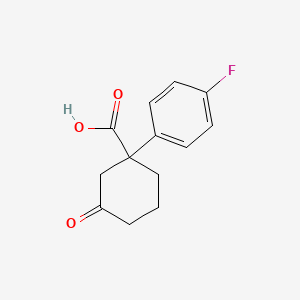
![6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-2-amine](/img/structure/B13104505.png)
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol](/img/structure/B13104513.png)
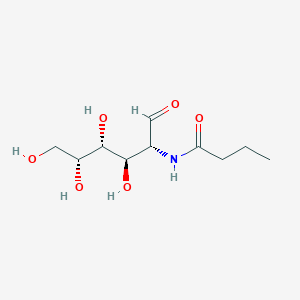
![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13104528.png)
